Benzyl(1-methoxypropan-2-yl)amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Methoxyisopropylamine, a chiral amine moiety common to the chemical structures of two important chloroacetamide herbicides, metolachlor and dimethenamid, was achieved via transamination of methoxyacetone and isopropylamine .Molecular Structure Analysis
The molecular structure of Benzyl(1-methoxypropan-2-yl)amine consists of a benzyl group attached to a methoxypropan-2-ylamine group. The empirical formula is C11H17NO .Scientific Research Applications
Synthesis of Aryloxypropanes
A study by D’hooghe et al. (2006) explored the conversion of 1-arylmethyl-2-(bromomethyl)aziridines to 2-amino-1-aryloxy-3-methoxypropanes, highlighting the compound's role in the synthesis of aryloxypropanes, which are valuable in medicinal chemistry (D’hooghe, Waterinckx, Vanlangendonck, & Kimpe, 2006).
Chiral Derivatizing Agents
Pérez-Estrada et al. (2012) demonstrated the utility of this compound in the diastereoselective preparation of enantiomers of 2-methoxy-2-phenylpent-3-ynoic acids, serving as chiral derivatizing agents (CDAs) for the stereochemical analysis of alcohols and amines (Pérez-Estrada, Joseph-Nathan, Jiménez-Vázquez, Medina-López, Ayala-Mata, & Zepeda, 2012).
Solid Phase Organic Synthesis
Swayze (1997) investigated the use of benzaldehyde derivatives, including those related to Benzyl(1-methoxypropan-2-yl)amine, as linkers in solid-phase organic synthesis, indicating their potential in the development of diverse organic compounds (Swayze, 1997).
Anticancer Compound Synthesis
Ghani and Mansour (2011) synthesized and analyzed Pd(II) and Pt(II) complexes containing benzimidazole ligands, including derivatives of Benzyl(1-methoxypropan-2-yl)amine, for their potential as anticancer compounds. Their study provides insights into the structural and electronic requirements for anticancer activity (Ghani & Mansour, 2011).
Catalytic Amination
Bassili and Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, demonstrating the compound's relevance in amination reactions, which are crucial for the synthesis of amines (Bassili & Baiker, 1990).
properties
IUPAC Name |
N-benzyl-1-methoxypropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIBOWAZTVMIAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(1-methoxypropan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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